![molecular formula C8H6ClN3O2 B1360862 3-Chloro-6-methyl-7-nitro-1H-indazole CAS No. 1000342-46-0](/img/structure/B1360862.png)
3-Chloro-6-methyl-7-nitro-1H-indazole
Overview
Description
3-Chloro-6-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit, regulate, or modulate kinases, affecting cell growth and proliferation .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, including those involved in cell growth, inflammation, and cancer .
Result of Action
Indazole derivatives have been found to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole typically involves the nitration of 3-chloro-6-methyl-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Chloro-6-carboxy-7-nitro-1H-indazole.
Reduction: 3-Chloro-6-methyl-7-amino-1H-indazole.
Substitution: 3-Amino-6-methyl-7-nitro-1H-indazole (when chloro is replaced by an amino group).
Scientific Research Applications
Applications in Medicinal Chemistry
Anticancer Activity :
Research indicates that 3-chloro-6-methyl-7-nitro-1H-indazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets such as enzymes and receptors. For instance, derivatives have shown IC50 values as low as 0.64 µM against certain cancer types, indicating strong efficacy .
Antimicrobial Properties :
The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential application in treating infections. Studies have indicated that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .
Antileishmanial Activity :
Recent studies have identified novel derivatives of this compound as promising candidates for treating leishmaniasis. These compounds were synthesized and tested for their biological activity against Leishmania species, showing significant efficacy .
Applications in Materials Science
This compound is also being explored for its potential in materials science, particularly for developing novel materials with specific electronic or optical properties. The unique arrangement of substituents on the indazole ring allows for tailored interactions with other materials, which can be harnessed in various applications such as sensors and organic electronics.
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antiproliferative | 0.64 | |
Derivative A | Antitumor | <0.4 | |
Derivative B | Antimicrobial | - |
Case Study: Anticancer Properties
In vitro studies conducted on various cancer cell lines revealed that modifications at the 4-position and 6-position of the indazole scaffold significantly influence biological activity. For example, one derivative exhibited potent anticancer effects with an IC50 value indicating strong inhibition of cell proliferation .
Case Study: Antileishmanial Activity
A recent study synthesized several derivatives of this compound and evaluated their effectiveness against Leishmania parasites. The results demonstrated that these compounds could inhibit parasite growth significantly, highlighting their potential as antileishmanial agents .
Comparison with Similar Compounds
3-Chloro-1H-indazole: Lacks the methyl and nitro substituents, resulting in different chemical reactivity and biological activity.
6-Methyl-1H-indazole: Lacks the chloro and nitro substituents, affecting its overall properties and applications.
7-Nitro-1H-indazole:
Uniqueness: 3-Chloro-6-methyl-7-nitro-1H-indazole stands out due to the combined presence of chloro, methyl, and nitro groups, which impart distinct chemical and biological properties. This unique combination of substituents enhances its versatility and potential for diverse applications in research and industry.
Biological Activity
3-Chloro-6-methyl-7-nitro-1H-indazole (C₈H₇ClN₂O₂) is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a chlorine atom at the third position, a methyl group at the sixth position, and a nitro group at the seventh position of the indazole ring. This unique configuration contributes to its reactivity and biological activity.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of this compound. A notable study published in Medicinal Chemistry Research evaluated various indazole derivatives against Leishmania species. The findings indicated that this compound exhibited moderate to strong activity against Leishmania infantum, while showing limited efficacy against L. tropica and L. major .
Compound | Activity Against L. infantum | Activity Against L. tropica | Activity Against L. major |
---|---|---|---|
This compound | Moderate to Strong | No Significant Activity | No Significant Activity |
Anticancer Properties
This compound has also been investigated for its anticancer potential . Research indicates that derivatives of this compound can inhibit various cancer cell lines, including HL60 and HCT116, with IC₅₀ values ranging from single-digit nanomolar to micromolar levels . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance its inhibitory effects on cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit kinases such as CHK1, CDK2, and MEK1, which are critical in cell cycle regulation and cancer progression .
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing signaling pathways involved in inflammation and tumor growth.
Case Studies
Case Study 1: Antileishmanial Efficacy
In a controlled laboratory setting, researchers tested this compound against Leishmania infantum. The study demonstrated that concentrations as low as 10 µM resulted in significant inhibition of parasite growth, suggesting potential for therapeutic application in treating leishmaniasis .
Case Study 2: Cancer Cell Line Inhibition
Another study focused on the compound's effects on HL60 leukemia cells. The results indicated an IC₅₀ value of approximately 8.3 nM, showcasing its potency as an anticancer agent . Further investigations into its selectivity revealed minimal off-target effects, making it a promising candidate for further development.
Properties
IUPAC Name |
3-chloro-6-methyl-7-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQTPUQQONAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646801 | |
Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-46-0 | |
Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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